
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C16H14ClNO5S and a molecular weight of 367.8 g/mol. This compound has garnered attention due to its unique physical and chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Ethoxy Group:
Amidation: The benzamido group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Formylation: The formyl group is added through a formylation reaction, typically using reagents like formic acid or formyl chloride.
Sulfonylation: The sulfonyl chloride group is introduced through a sulfonylation reaction, often using chlorosulfonic acid or sulfuryl chloride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids in the presence of water or aqueous bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino acid residues.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amino acid residues in proteins. This reactivity makes it useful in enzyme inhibition studies and protein modification . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonic acid: This compound is similar but lacks the reactive sulfonyl chloride group, making it less reactive in certain chemical reactions.
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonamide: This compound has an amide group instead of the sulfonyl chloride group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
680618-05-7 |
|---|---|
Molekularformel |
C16H15ClN2O5S |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
5-[(4-carbamoylbenzoyl)amino]-2-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C16H15ClN2O5S/c1-2-24-13-8-7-12(9-14(13)25(17,22)23)19-16(21)11-5-3-10(4-6-11)15(18)20/h3-9H,2H2,1H3,(H2,18,20)(H,19,21) |
InChI-Schlüssel |
QIPXCLIFSIEDMF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)N)S(=O)(=O)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)


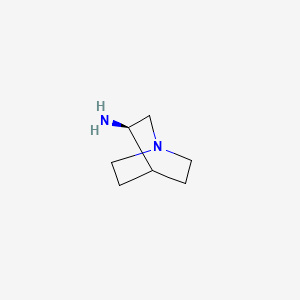
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2391706.png)
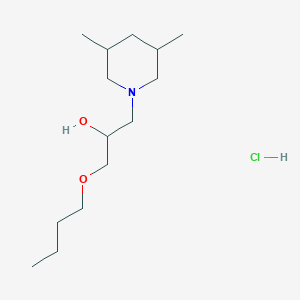
![1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2391710.png)
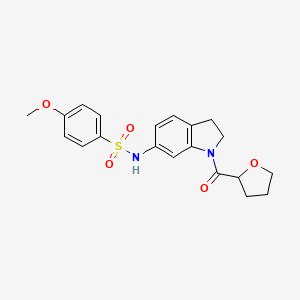
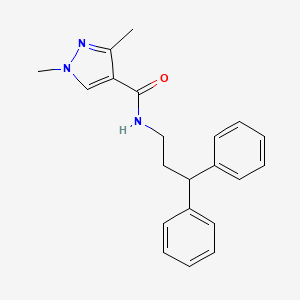
![8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391713.png)
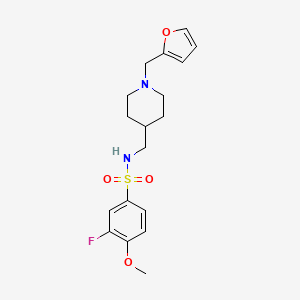
![3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone](/img/structure/B2391715.png)
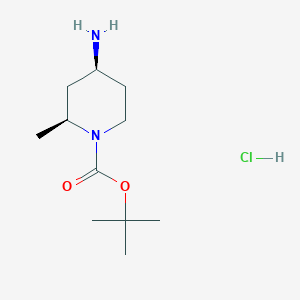
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide](/img/structure/B2391719.png)
